molecular formula C11H13N3O B2854720 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile CAS No. 1556733-66-4

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile

Cat. No. B2854720
CAS RN: 1556733-66-4
M. Wt: 203.245
InChI Key: QPJKHSFVBDONPD-UHFFFAOYSA-N
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Description

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1556733-66-4 . Its molecular weight is 203.24 and its IUPAC name is 5-(1,4-oxazepan-4-yl)-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2 .


Molecular Structure Analysis

The molecular structure of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can be represented by the Isomeric SMILES notation: c1cc(ncc1N2CCCOCC2)C#N . This notation provides a string representation of the compound’s structure.

Scientific Research Applications

Inhibition of Xanthine Oxidoreductase

5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is explored as an inhibitor of xanthine oxidoreductase (XOR). It shows potent inhibition of XOR, a key enzyme involved in purine metabolism, indicating potential applications in the treatment of disorders like hyperuricemia (Matsumoto et al., 2011).

Synthesis and Reactivity Studies

The compound is involved in synthesis and reactivity studies. For instance, its interaction with hydrazine hydrate has been examined, leading to the formation of various recyclization products (Chumachenko et al., 2014). Such studies expand the knowledge of chemical reactions and synthesis pathways in heterocyclic chemistry.

Development of Kinase Inhibitors

Its derivatives have been used in the scalable synthesis of kinase inhibitors like BMS-986236, showing its utility in drug development processes. These inhibitors have significant applications in treating diseases with aberrant kinase activity (Arunachalam et al., 2019).

Antimicrobial Activity

Some derivatives have been synthesized and tested for their antimicrobial properties. This indicates its potential in contributing to the development of new antimicrobial agents (Komsani et al., 2015).

Microwave-Mediated Synthesis

There is research into its use in microwave-mediated synthesis, highlighting innovative approaches to chemical synthesis which can be more efficient and environmentally friendly (Spencer et al., 2012).

Anticancer Activities

The compound has been involved in the synthesis of novel heterocyclic compounds, which have been evaluated for their potential anti-cancer activities. This demonstrates its role in the ongoing search for effective cancer treatments (Abdel-fattah et al., 2009).

Corrosion Inhibition

Derivatives of 5-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile have been studied for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper. This suggests its potential applications in material sciences and engineering (Sudheer & Quraishi, 2015).

Safety and Hazards

For safety information and potential hazards associated with 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKHSFVBDONPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile

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